molecular formula C11H10ClN9O2 B12468588 4,4'-[3-(2-Chlorobenzyl)triaz-1-ene-1,3-diyl]bis(1,2,5-oxadiazol-3-amine)

4,4'-[3-(2-Chlorobenzyl)triaz-1-ene-1,3-diyl]bis(1,2,5-oxadiazol-3-amine)

Cat. No.: B12468588
M. Wt: 335.71 g/mol
InChI Key: MLRSTMIVLIGNNG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(2Z)-3-(4-amino-1,2,5-oxadiazol-3-yl)-1-[(2-chlorophenyl)methyl]triaz-2-en-1-yl]-1,2,5-oxadiazol-3-amine is a complex organic compound that features multiple heterocyclic rings

Preparation Methods

The synthesis of 4-[(2Z)-3-(4-amino-1,2,5-oxadiazol-3-yl)-1-[(2-chlorophenyl)methyl]triaz-2-en-1-yl]-1,2,5-oxadiazol-3-amine involves multiple steps. One common synthetic route includes the reaction of 3,4-bis(4-nitro-1,2,5-oxadiazol-3-yl)-1,2,5-oxadiazole with gaseous ammonia in toluene, followed by partial oxidation with hydrogen peroxide in concentrated sulfuric acid . Industrial production methods may involve similar steps but are optimized for larger scale synthesis and higher yields.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Common reagents used in these reactions include hydrogen peroxide, sulfuric acid, and gaseous ammonia. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-[(2Z)-3-(4-amino-1,2,5-oxadiazol-3-yl)-1-[(2-chlorophenyl)methyl]triaz-2-en-1-yl]-1,2,5-oxadiazol-3-amine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s potential biological activity makes it a candidate for drug development.

    Medicine: It may be explored for its therapeutic potential in treating various diseases.

    Industry: The compound’s unique properties make it useful in the development of new materials.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The oxadiazole rings and triazene moiety are likely to interact with biological macromolecules, potentially inhibiting or modifying their function. The exact pathways and targets depend on the specific application and require further research to elucidate.

Comparison with Similar Compounds

Similar compounds include other oxadiazole and triazene derivatives. For example, 3-(4-amino-1,2,5-oxadiazol-3-yl)-4-(4-nitro-1,2,5-oxadiazol-3-yl)-1,2,5-oxadiazole is structurally similar and shares some chemical properties . 4-[(2Z)-3-(4-amino-1,2,5-oxadiazol-3-yl)-1-[(2-chlorophenyl)methyl]triaz-2-en-1-yl]-1,2,5-oxadiazol-3-amine is unique due to the presence of the triazene moiety and the specific arrangement of its functional groups.

Properties

Molecular Formula

C11H10ClN9O2

Molecular Weight

335.71 g/mol

IUPAC Name

3-N-[(4-amino-1,2,5-oxadiazol-3-yl)diazenyl]-3-N-[(2-chlorophenyl)methyl]-1,2,5-oxadiazole-3,4-diamine

InChI

InChI=1S/C11H10ClN9O2/c12-7-4-2-1-3-6(7)5-21(11-9(14)17-23-19-11)20-15-10-8(13)16-22-18-10/h1-4H,5H2,(H2,13,16)(H2,14,17)

InChI Key

MLRSTMIVLIGNNG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CN(C2=NON=C2N)N=NC3=NON=C3N)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.